molecular formula C72H114O12 B13850334 didecyl benzene-1,2-dicarboxylate;dihexyl benzene-1,2-dicarboxylate;dioctyl benzene-1,2-dicarboxylate

didecyl benzene-1,2-dicarboxylate;dihexyl benzene-1,2-dicarboxylate;dioctyl benzene-1,2-dicarboxylate

Cat. No.: B13850334
M. Wt: 1171.7 g/mol
InChI Key: VSKQGODWAILBHC-UHFFFAOYSA-N
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Description

Didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate are organic compounds belonging to the class of phthalate esters. These compounds are commonly used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. They are widely used in the production of plastics, particularly polyvinyl chloride (PVC), to enhance their properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with the corresponding alcohols (decyl alcohol, hexyl alcohol, and octyl alcohol). The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of these compounds is carried out in large-scale reactors where the reactants are continuously fed, and the products are continuously removed. The process involves heating the reactants to the desired temperature, typically around 150-200°C, and maintaining the reaction under an inert atmosphere to prevent oxidation. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate primarily undergo esterification and hydrolysis reactions. They can also participate in substitution reactions where the ester group is replaced by other functional groups .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are benzene-1,2-dicarboxylic acid and the corresponding alcohols (decyl alcohol, hexyl alcohol, and octyl alcohol) when undergoing hydrolysis .

Mechanism of Action

The mechanism of action of didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate involves their ability to integrate into polymer matrices, thereby increasing the flexibility and durability of the material. These compounds can interact with the polymer chains, reducing intermolecular forces and increasing the free volume within the polymer matrix .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didecyl benzene-1,2-dicarboxylate, dihexyl benzene-1,2-dicarboxylate, and dioctyl benzene-1,2-dicarboxylate are unique in their specific applications and properties. They offer a balance of flexibility, durability, and compatibility with various polymer systems, making them suitable for a wide range of industrial applications .

Properties

Molecular Formula

C72H114O12

Molecular Weight

1171.7 g/mol

IUPAC Name

didecyl benzene-1,2-dicarboxylate;dihexyl benzene-1,2-dicarboxylate;dioctyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C28H46O4.C24H38O4.C20H30O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2;1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2;1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3;13-14,17-18H,3-12,15-16,19-20H2,1-2H3;9-10,13-14H,3-8,11-12,15-16H2,1-2H3

InChI Key

VSKQGODWAILBHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC.CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC.CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC

Origin of Product

United States

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